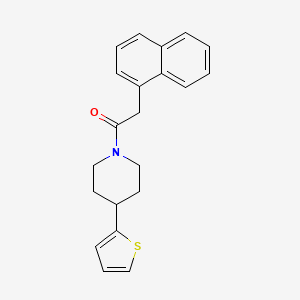

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NOS/c23-21(15-18-7-3-6-16-5-1-2-8-19(16)18)22-12-10-17(11-13-22)20-9-4-14-24-20/h1-9,14,17H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXFGFZRRYWXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthalene Derivative: The naphthalene ring is functionalized through Friedel-Crafts acylation to introduce the ethanone group.

Thiophene Ring Introduction: The thiophene ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

Coupling Reaction: The naphthalene derivative is coupled with the thiophene-piperidine intermediate under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial activity. For example, derivatives containing naphthalene and thiophene have demonstrated efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 44 nM |

| Compound B | Escherichia coli | 200 nM |

| Compound C | Pseudomonas aeruginosa | 13 µM |

These findings suggest that the compound may also possess antimicrobial properties, warranting further investigation.

Anticancer Activity

The structural components of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone suggest potential anticancer properties. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects of Thiophene Derivatives

A study demonstrated that thiophene-containing compounds could inhibit tumor growth in vivo by targeting specific signaling pathways related to cell survival and proliferation. This highlights the potential for developing new anticancer therapies based on this compound's structure.

Neuroprotective Effects

The piperidine component may impart neuroprotective properties, as several piperidine derivatives have been shown to act as acetylcholinesterase inhibitors (AChEIs). This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Action

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with bacterial cell wall synthesis or cancer cell metabolism.

- Interference with Signaling Pathways : It may disrupt critical signaling pathways involved in cell survival and proliferation.

- Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Piperidine vs.

Naphthalene vs. Phenyl/Thiophene: The naphthalen-1-yl group increases steric bulk and aromatic surface area compared to phenyl or thiophene analogs, possibly improving binding to hydrophobic pockets in proteins .

Functional Groups: The absence of electron-withdrawing groups (e.g., CF3 in MK47) in the target compound may reduce metabolic susceptibility compared to analogs with such substituents .

Physicochemical Properties

- Lipophilicity: The naphthalene group increases logP compared to phenyl analogs (e.g., MK47), suggesting better blood-brain barrier penetration but lower aqueous solubility .

- Solubility: The absence of polar groups (e.g., hydroxyl in ’s compound) may limit solubility, necessitating formulation adjustments .

- Stability: The ketone group is susceptible to reduction, contrasting with sulfonyl-containing analogs in , which exhibit higher oxidative stability .

Biological Activity

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, a compound featuring a naphthalene moiety and a thiophene-substituted piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the reaction of naphthalene derivatives with thiophene-substituted piperidine. The process generally employs standard organic synthesis techniques such as refluxing in solvents like acetonitrile or ethanol, followed by purification methods including column chromatography.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial activity of compounds related to 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone. Studies have demonstrated that derivatives exhibit varying degrees of antibacterial activity against common pathogens:

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 25 | Escherichia coli | 6.25 µg/mL |

| 27 | Staphylococcus aureus | 12.5 µg/mL |

| 28 | Klebsiella pneumoniae | 25 µg/mL |

These findings suggest that the presence of both naphthalene and thiophene moieties contributes to enhanced antimicrobial efficacy compared to standard antibiotics like ciprofloxacin .

The mechanism underlying the biological activity of this compound is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Molecular docking studies indicate that hydrophobic interactions between the compound and bacterial proteins play a crucial role in its activity .

Case Study 1: Antibacterial Evaluation

In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized, including variations of the target compound. The study utilized a serial dilution method to assess antibacterial efficacy against multiple strains, revealing that compounds with structural similarities to 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone exhibited MIC values as low as 6.25 µg/mL against E. coli and S. aureus. This suggests significant potential for development into novel antibacterial agents .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of related compounds, demonstrating effective inhibition against Candida albicans with MIC values ranging from 12.5 to 50 µg/mL. The study concluded that structural modifications could enhance antifungal activity, emphasizing the importance of the thiophene ring in biological efficacy .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments (e.g., naphthalene aromatic signals at δ 7.4–8.2 ppm) and confirms substituent connectivity .

- HRMS : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

What strategies are employed to determine the compound's 3D conformation and intermolecular interactions in the solid state?

Q. Advanced

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and π-π stacking between naphthalene and thiophene rings .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O interactions) .

- SHELX refinement : Optimizes crystallographic models using constraints for disordered moieties (e.g., piperidine flexibility) .

What are the common impurities formed during synthesis, and how are they identified and removed?

Q. Basic

- Byproducts : Unreacted thiophene intermediates or over-alkylated piperidine derivatives .

- Detection :

- TLC/HPLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

- LC-MS : Identifies impurities via molecular weight discrepancies .

- Purification :

- Column chromatography (silica gel, gradient elution) .

- Recrystallization from ethanol/water mixtures .

How does the electronic nature of substituents on the thiophene and naphthalene rings influence the compound's reactivity?

Q. Advanced

- Thiophene electron density : Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity, slowing cross-coupling reactions .

- Naphthalene substitution : Electron-donating groups (e.g., -OCH₃) enhance electrophilicity at the ketone, facilitating nucleophilic attacks .

- Experimental validation :

- Hammett plots correlate substituent σ values with reaction rates .

- Cyclic voltammetry measures redox potentials to predict stability .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

- Receptor binding : Radioligand displacement (e.g., competition with ³H-labeled antagonists for GPCR targets) .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

What computational methods are applied to model the compound's interaction with biological targets like G-protein coupled receptors?

Q. Advanced

- Molecular docking (AutoDock Vina): Predicts binding poses in GPCR active sites, prioritizing residues involved in hydrogen bonding (e.g., Asp³.32 in GPR40) .

- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, calculating RMSD/RMSF values .

- Free energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications to guide SAR .

How is the purity of the compound assessed post-synthesis, and what chromatographic methods are preferred?

Q. Basic

- HPLC : Uses C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

- Melting point : Sharp range (e.g., 145–147°C) indicates purity .

How do researchers address discrepancies between in vitro activity and in vivo efficacy for this compound?

Q. Advanced

- Pharmacokinetic studies : Measure bioavailability (AUC), half-life, and tissue distribution via LC-MS/MS .

- Metabolite profiling : Identifies inactive/degraded products using high-resolution MSⁿ .

- Formulation optimization :

- Lipid nanoparticles enhance blood-brain barrier penetration for CNS targets .

- Prodrug strategies (e.g., esterification) improve solubility and absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.